4-Hydroxy-3-methoxybenzylamine, HCl
Description
Significance of 4-Hydroxy-3-methoxybenzylamine, HCl as a Research Chemical Intermediate
4-Hydroxy-3-methoxybenzylamine hydrochloride is a key intermediate in the synthesis of a variety of compounds, most notably capsaicin (B1668287) and its analogs. google.comtargetmol.com Capsaicin is the active component in chili peppers responsible for their pungent taste. The hydrochloride salt form of 4-hydroxy-3-methoxybenzylamine enhances its stability and solubility, facilitating its use in various chemical reactions.
In the field of medicinal chemistry, this compound is utilized in the development of pharmaceuticals. For instance, it is a precursor to N-vanillyl-nonanamide, a synthetic capsaicin analog with analgesic properties used in topical pain relief formulations. google.com Its structural similarity to catecholamines has also prompted research into its potential biological activities.
Furthermore, this benzylamine (B48309) derivative is employed in the synthesis of various other organic molecules. A patented method describes its preparation from 4-hydroxy-3-methoxyphenyl oxime with a purity of over 99% and a yield higher than 90%. google.com This high efficiency makes it a commercially viable and readily available starting material for industrial production.
Historical Context and Evolution of Academic Research on this compound
The study of 4-hydroxy-3-methoxybenzylamine is intrinsically linked to the research on vanillin (B372448), a primary component of vanilla bean extract. researchgate.net Vanillin has long been a subject of interest due to its flavor and fragrance properties, as well as its potential as a starting material for chemical synthesis. researchgate.net Early research focused on the extraction and characterization of vanillin, which naturally led to the exploration of its chemical derivatives.
The transformation of vanillin into 4-hydroxy-3-methoxybenzylamine represents a key step in moving from a simple aromatic aldehyde to a more functionalized amine. This conversion opened up new avenues for synthesizing a broader range of compounds. Over time, research has evolved from basic synthesis and characterization to more specialized applications. Modern research often focuses on its role in the biosynthesis of capsaicin, where it is produced from vanillin by the enzyme vanillin aminotransferase. targetmol.com
Fundamental Structural Elements and Their Influence on Chemical Reactivity in Research Contexts
The chemical reactivity of 4-hydroxy-3-methoxybenzylamine hydrochloride is dictated by the interplay of its three main functional groups attached to the benzene (B151609) ring: a hydroxyl (-OH) group, a methoxy (B1213986) (-OCH3) group, and an aminomethyl (-CH2NH2) group, which is protonated in the hydrochloride salt form.
The hydroxyl and methoxy groups are electron-donating groups, which activate the aromatic ring, making it more susceptible to electrophilic substitution reactions. The positions of these groups (para to the hydroxyl and meta to the methoxy with respect to the benzylamine moiety) direct incoming electrophiles to specific positions on the ring.
The aminomethyl group is a primary amine, which is nucleophilic and readily reacts with electrophiles such as acyl chlorides and anhydrides to form amides. msu.edu In its hydrochloride salt form, the amine is protonated to form an ammonium (B1175870) salt, which is less reactive as a nucleophile. However, the amine can be easily deprotonated using a base to regenerate its nucleophilic character. The presence of the benzyl (B1604629) group (a benzene ring attached to a CH2 group) also influences reactivity.
The combination of these functional groups allows for a wide range of chemical transformations, making 4-hydroxy-3-methoxybenzylamine hydrochloride a versatile intermediate in organic synthesis.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C8H11NO2 · HCl | amerigoscientific.com |
| Molecular Weight | 189.64 g/mol | amerigoscientific.comsigmaaldrich.commendelchemicals.com |
| Appearance | White to cream powder | cymitquimica.com |
| Melting Point | 219-221 °C (decomposes) | sigmaaldrich.commendelchemicals.comsigmaaldrich.comsigmaaldrich.com |
| CAS Number | 7149-10-2 | amerigoscientific.comsigmaaldrich.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H11ClNO2 |
|---|---|
Molecular Weight |
188.63 g/mol |
InChI |
InChI=1S/C8H11NO2.Cl/c1-11-8-4-6(5-9)2-3-7(8)10;/h2-4,10H,5,9H2,1H3; |
InChI Key |
LOYPVODLNGWOLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)O.[Cl] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Hydroxy 3 Methoxybenzylamine, Hcl
Established Synthetic Routes for 4-Hydroxy-3-methoxybenzylamine, HCl
4-Hydroxy-3-methoxybenzylamine hydrochloride, also known as vanillylamine (B75263) hydrochloride, is a crucial intermediate in the synthesis of various biologically active compounds. google.comtargetmol.com Its preparation is of significant interest, and several synthetic routes have been established, ranging from classical chemical reductions to more sustainable biocatalytic methods.
Synthesis from 4-Hydroxy-3-methoxyphenyl Oxime via Catalytic Reduction
A common and efficient method for the preparation of 4-hydroxy-3-methoxybenzylamine hydrochloride involves the catalytic reduction of 4-hydroxy-3-methoxyphenyl oxime (vanillin oxime). google.comresearchgate.net This transformation is a key step in converting the oxime functional group into a primary amine.
One established protocol utilizes a Palladium on carbon (Pd/C) catalyst in the presence of anhydrous ammonium (B1175870) formate (B1220265) as a reducing agent. google.com The reaction is typically carried out in a methanol (B129727) solvent at room temperature and atmospheric pressure. google.com This method is advantageous due to its safe and convenient operation, stable product quality, and high yields, with reported purity exceeding 99% and yields greater than 90%. google.com After the reduction is complete, the catalyst is removed by filtration, and the addition of hydrochloric acid to the filtrate facilitates the precipitation of the desired product, 4-hydroxy-3-methoxybenzylamine hydrochloride. google.com
Alternative reducing agents and catalytic systems have also been explored for the reduction of vanillin (B372448) oxime. These include the use of sodium borohydride (B1222165) (NaBH₄) with a ZrCl₄/Al₂O₃ catalyst under solvent-free conditions, as well as catalytic hydrogenation using H₂ gas with a Pd/C catalyst. researchgate.net The choice of reducing agent and catalyst can influence the reaction conditions and efficiency. However, a significant challenge in the catalytic reduction of oximes is the potential for over-reduction, which can lead to the cleavage of the N-O bond, resulting in the formation of primary amine side products instead of the desired hydroxylamine (B1172632) or, in this case, the amine. nih.gov
Table 1: Catalytic Reduction Methods for Vanillin Oxime
| Catalyst | Reducing Agent | Solvent | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|---|---|
| Pd/C | Anhydrous Ammonium Formate | Methanol | 20-30 °C, atmospheric pressure, 2-3 hours | >90% | >99% | google.com |
| ZrCl₄/Al₂O₃ | Sodium Borohydride (NaBH₄) | Solvent-free | - | - | - | researchgate.net |
Biocatalytic Approaches for Vanillylamine Production
In recent years, there has been a significant shift towards developing greener and more sustainable methods for chemical synthesis, leading to the exploration of biocatalytic routes for vanillylamine production. These approaches utilize enzymes or whole microbial cells to catalyze the desired transformation, often from renewable feedstocks.
A prominent biocatalytic strategy involves the use of transaminases (TAs) for the conversion of vanillin or its precursors into vanillylamine. For instance, recombinant Escherichia coli cells expressing a ω-transaminase (CvTA) from Chromobacterium violaceum and an L-alanine dehydrogenase (AlaDH) from Bacillus subtilis have been successfully employed. acs.orgacs.org In this system, L-alanine serves as the amine donor. polimi.it
Lignin-derived feedstocks, such as ferulic acid and vanillic acid, are attractive starting materials for the sustainable production of vanillylamine. acs.orgacs.org One biocatalytic pathway converts ferulic acid to vanillylamine using a multi-enzyme cascade in E. coli. This system includes feruloyl-CoA synthetase (FCS) and enoyl-CoA hydratase/aldolase (ECH) from Pseudomonas putida, in addition to the aforementioned CvTA and AlaDH. acs.org This process has achieved a conversion rate of up to 96.1% from 20 mM ferulic acid. acs.orgresearchgate.net
Similarly, vanillic acid can be converted to vanillylamine using recombinant E. coli expressing a carboxylic acid reductase (CAR) from Segniliparus rotundus, along with CvTA and AlaDH. acs.orgacs.org This route has demonstrated a conversion rate of 94.5% from 20 mM vanillic acid. acs.org The efficiency of these biocatalytic systems can be influenced by factors such as the concentration of the amine donor, like ammonium chloride. researchgate.net
Another biocatalytic approach utilizes vanillyl alcohol oxidase (VAO), a flavoprotein that can convert vanillylamine to vanillin. rug.nlscispace.com This reaction proceeds through a vanillylimine intermediate that is subsequently hydrolyzed. scispace.com
Table 2: Biocatalytic Production of Vanillylamine
| Starting Material | Biocatalyst/Enzyme System | Host Organism | Key Enzymes | Conversion Rate/Yield | Reference |
|---|---|---|---|---|---|
| Ferulic Acid | Whole-cell biocatalyst | E. coli | FCS, ECH, CvTA, AlaDH | 96.1% | acs.orgresearchgate.net |
| Vanillic Acid | Whole-cell biocatalyst | E. coli | CAR, CvTA, AlaDH | 94.5% | acs.org |
| Vanillin | Immobilized transaminase | - | Transaminase (imm-HEWT) | 50% (after 5 cycles) | rsc.org |
This compound as a Key Precursor in Complex Organic Synthesis
This compound serves as a versatile and important building block in the synthesis of a variety of complex organic molecules with significant biological activities. google.com Its vanillyl moiety is a key structural feature in several classes of compounds.
Application in Capsaicinoid, Capsinoid, and Related Vanilloid Analog Synthesis
Vanillylamine is a direct precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers. targetmol.com Capsaicin (B1668287), the most well-known capsaicinoid, is formed through the enzymatic condensation of vanillylamine with a branched-chain fatty acid. nih.gov The synthesis of capsaicin and its analogs often involves the acylation of vanillylamine. nih.gov
Similarly, vanillylamine is a precursor in the synthesis of capsinoids, which are non-pungent analogs of capsaicinoids. nih.gov The biocatalytic synthesis of olvanil, a capsaicinoid derivative, involves the lipase-catalyzed amidation of vanillylamine with oleic acid. polimi.it
The vanillyl group is a common feature in many vanilloid compounds that interact with the transient receptor potential vanilloid 1 (TRPV1) channel. nih.gov Vanillin, a precursor to vanillylamine, is a weak agonist of TRPV1. nih.gov
Role in the Preparation of Substituted Benzenesulfonamide (B165840) Derivatives (e.g., 12-Lipoxygenase Inhibitors)
4-Hydroxy-3-methoxybenzylamine is a key component in the synthesis of certain substituted benzenesulfonamide derivatives that have shown potent and selective inhibitory activity against 12-lipoxygenase (12-LOX). nih.gov 12-LOX is an enzyme implicated in various physiological and pathological processes, including inflammation and cancer. nih.govnih.gov
The synthesis of these inhibitors often involves a reductive amination reaction between an appropriately substituted benzaldehyde (B42025) (such as 2-hydroxy-3-methoxybenzaldehyde) and a benzenesulfonamide derivative. nih.gov However, a more successful stepwise approach involves the preformation of an imine, followed by reduction. nih.gov The resulting 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold is a key structural motif for these potent 12-LOX inhibitors. nih.gov
Utility in Indole-2-carboxamide Derivative Synthesis (e.g., TRPV1 Agonists)
The vanillylamine moiety is also incorporated into the structure of some indole-2-carboxamide derivatives, which have been investigated for their biological activities, including their effects on the TRPV1 channel. semanticscholar.orgnih.gov The synthesis of these compounds typically involves an amide coupling reaction between an indole-2-carboxylic acid and an amine, such as 4-hydroxy-3-methoxybenzylamine. nih.govnih.gov
TRPV1 is a non-selective cation channel that plays a crucial role in pain sensation. frontiersin.org Endogenous lipids such as N-acylethanolamines (NAEs) are known to activate TRPV1. semanticscholar.org The structural similarity of the vanillyl group to the headgroup of some of these endogenous agonists makes it a valuable component in the design of novel TRPV1 modulators. semanticscholar.org
Formation of Schiff Bases and Related Imines in Organic Reactions
The formation of a Schiff base, or an imine, involves the reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. masterorganicchemistry.comyoutube.comijoer.com This condensation reaction is characterized by the formation of a carbon-nitrogen double bond (azomethine group) and the elimination of a water molecule. masterorganicchemistry.com The stability of the resulting Schiff base is often enhanced when derived from aromatic aldehydes due to an effective conjugation system. jocpr.com
In the context of 4-hydroxy-3-methoxybenzylamine, its primary amine functionality readily participates in Schiff base formation. For instance, vanillin (4-hydroxy-3-methoxybenzaldehyde) reacts with various aromatic amines to produce Schiff bases. researchgate.netresearchgate.netnih.gov The synthesis can be carried out by simply triturating a mixture of vanillin and an aromatic amine in a small amount of ethanol (B145695) at room temperature. researchgate.net The use of a base catalyst, such as triethylamine, can also be employed. researchgate.net
The general mechanism for imine formation proceeds through a series of protonation, addition, deprotonation, and elimination steps. masterorganicchemistry.com The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. masterorganicchemistry.comkhanacademy.org However, the pH must be carefully controlled, as excessive acidity can protonate the amine, rendering it non-nucleophilic. khanacademy.org
The resulting imine can be hydrolyzed back to the parent aldehyde or ketone and the primary amine by treatment with aqueous acid. masterorganicchemistry.com This reversibility highlights the dynamic nature of Schiff base formation.
A variety of Schiff bases have been synthesized from derivatives of vanillin. For example, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde reacts with various haloanilines in the presence of a catalytic amount of acetic acid to form the corresponding Schiff bases. jocpr.comjocpr.com Similarly, Schiff bases have been prepared by the condensation of 1-naphthylamine (B1663977) with vanillin and its derivatives. researchgate.net These reactions underscore the versatility of the aldehyde group in vanillin and its analogs for constructing complex molecular architectures.
Novel Synthetic Strategies and Process Optimization for Academic Scale Production
Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of 4-hydroxy-3-methoxybenzylamine hydrochloride. Traditional methods often suffer from low yields, harsh reaction conditions, and the use of expensive or hazardous reagents. google.comgoogle.com
One improved method involves the reduction of 4-hydroxy-3-methoxybenzaldoxime. A patented process describes the reduction of the oxime using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in an acetic acid solution, followed by the addition of hydrochloric acid. google.com This method, however, still requires pressurized hydrogen and a precious metal catalyst.
A more recent and safer approach utilizes 4-hydroxy-3-methoxyphenyl oxime as the starting material and anhydrous ammonium formate as a reducing agent with a Pd/C catalyst in methanol. google.com This reaction proceeds under atmospheric pressure and at a moderate temperature (20-30 °C), offering high purity (>99%) and yields greater than 90%. google.com
Another innovative strategy employs a composite catalyst, such as an aluminum-zinc-nickel composite, for the reduction of 3-methoxy-4-hydroxybenzaldehyde oxime. google.compatsnap.com This method is conducted under normal pressure with hydrogen gas protection and heating, followed by filtration and acidification with hydrochloric acid. google.compatsnap.com This process is highlighted for its simple operation, low cost, high yield, and mild reaction conditions. google.com
The table below summarizes and compares different synthetic routes for 4-hydroxy-3-methoxybenzylamine hydrochloride, providing an overview of the reaction conditions and reported yields.
| Starting Material | Reducing Agent/Catalyst | Solvent | Reaction Conditions | Yield | Purity | Reference |
| 4-hydroxy-3-methoxybenzaldoxime | H₂ / Pd/C | Acetic Acid | 4 bar H₂, 10°C, 4 hours | 82% | Not specified | google.com |
| 4-hydroxy-3-methoxyphenyl oxime | Anhydrous (NH₄)₂CO₃ / Pd/C | Methanol | Atmospheric pressure, 20-30°C, 2-3 hours | >90% | >99% | google.com |
| 3-methoxy-4-hydroxybenzaldehyde oxime | H₂ / Al-Zn-Ni composite | Ethanol | Atmospheric pressure, 40-60°C, 6-8 hours | High | High | google.compatsnap.com |
Biocatalytic methods are also emerging as a green alternative. For example, the amination of vanillin to vanillylamine can be achieved using a whole-cell biocatalyst containing ω-transaminase in a dibutyl phthalate (B1215562) (DBP)-water medium. researchgate.net This process demonstrated complete conversion of 50 mM vanillin to vanillylamine. researchgate.net Another biocatalytic route involves the conversion of ferulic acid to vanillylamine using engineered E. coli cells. researchgate.net Optimization of bioprocess variables such as pH and buffer composition has been shown to significantly impact the yield and selectivity of vanillin production from ferulic acid, which can then be converted to vanillylamine. nih.gov
These advancements in both chemical and biocatalytic synthetic methodologies provide more sustainable and efficient pathways for the academic and potentially industrial scale production of 4-hydroxy-3-methoxybenzylamine hydrochloride.
Analytical Methodologies and Characterization Techniques for 4 Hydroxy 3 Methoxybenzylamine, Hcl in Research
Advanced Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic techniques are fundamental in separating 4-Hydroxy-3-methoxybenzylamine, HCl from complex mixtures and determining its purity. Gas chromatography and high-performance liquid chromatography are the most prominently used methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Metabolic Profiling and Quantification
Gas chromatography-mass spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and semi-volatile compounds. For 4-Hydroxy-3-methoxybenzylamine, which is related to capsaicinoids, GC-MS is particularly useful in metabolic profiling studies. nih.govnih.gov Vanillylamine (B75263), the parent compound of this compound, is an intermediate in the biosynthesis of capsaicin (B1668287). wikipedia.org
In the context of metabolic studies of Capsicum species, GC-MS has been employed to identify and quantify a wide range of metabolites, including compounds structurally related to 4-Hydroxy-3-methoxybenzylamine. nih.govembrapa.br These analyses often involve derivatization to increase the volatility of the analytes. nih.gov Although direct metabolic profiling of this compound is not extensively documented, the methodologies applied to related capsaicinoids are transferable. For instance, a common approach involves extraction with an organic solvent, followed by derivatization and injection into the GC-MS system. tandfonline.com
The quantification of vanillin (B372448), a related compound, in various matrices has been successfully achieved using GC-MS with a stable isotope dilution assay, demonstrating the technique's accuracy and sensitivity. mdpi.com Such methods can be adapted for the precise quantification of this compound in research samples. A study on the extraction and quantification of vanillin from cola showcases a method with a confirmed linearity range of 10 to 1000 ng/mL and an average accuracy of -0.7%. thermofisher.com
Table 1: Exemplary GC-MS Method Parameters for Related Compounds
| Parameter | Value |
|---|---|
| Column | TraceGOLD TG-WaxMS A GC 30 m x 0.25 mm x 0.25 μm |
| Injection Temperature | 230 °C |
| Carrier Gas | Helium |
| Column Temperature Program | Start at 80 °C for 2 min, ramp at 15 °C/min to 330 °C, hold for 6 min |
| Ion Source Temperature | 200 °C |
| Ionization Energy | 70 eV |
This table presents a general GC-MS methodology that can be adapted for the analysis of this compound, based on methods for related compounds. thermofisher.comajgreenchem.com
High Performance Liquid Chromatography (HPLC) Methodologies for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds like this compound. hawach.com A patented preparation method for vanillylamine hydrochloride reports the use of HPLC for purity analysis, achieving a purity of 99%. google.com
Reverse-phase HPLC (RP-HPLC) is the most common mode used for the separation of vanillylamine and related phenolic compounds. nih.gov A typical RP-HPLC method utilizes a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, often acidified. nih.govugm.ac.id Detection is commonly performed using an ultraviolet (UV) detector.
A study on the determination of vanillin in vanilla extracts by HPLC demonstrated a recovery of 99.77%, highlighting the accuracy of the method. ugm.ac.id The method was validated for linearity, precision, and accuracy, making it suitable for routine quality control. nih.govsemanticscholar.org
Table 2: Typical HPLC Method Parameters for Analysis of Related Phenolic Compounds
| Parameter | Value |
|---|---|
| Column | C18 |
| Mobile Phase | Gradient of methanol and acidified water |
| Detection Wavelength | 280 nm |
| Flow Rate | Approx. 4 mL/min |
This table outlines a general HPLC method based on the analysis of vanillin, which can be applied to this compound. ugm.ac.id
Spectroscopic Approaches for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are key methods in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous assignment of a molecule's structure. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, the benzylic methylene (B1212753) protons, and the amine protons. The chemical shifts and coupling patterns of these signals allow for the precise determination of the molecular structure. chemicalbook.com Similarly, the ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule, further confirming its structure. nih.gov
Public databases like PubChem provide reference spectra for vanillylamine and its hydrochloride salt, which serve as a valuable resource for researchers. nih.govnih.gov
Table 3: Predicted ¹H NMR Spectral Data for Vanillylamine
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| 6.88 | d | Aromatic CH |
| 6.72 | dd | Aromatic CH |
| 6.68 | d | Aromatic CH |
| 3.85 | s | Methoxy (OCH₃) |
| 3.75 | s | Methylene (CH₂) |
This table presents predicted ¹H NMR data for vanillylamine, the parent compound of this compound. The data is sourced from the Human Metabolome Database.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Conjugated Systems in Derivatives
Ultraviolet-Visible (UV-Vis) spectrophotometry is a technique used to study compounds with chromophores, particularly conjugated systems. The aromatic ring and the potential for the formation of conjugated derivatives make UV-Vis spectrophotometry a useful tool in the analysis of this compound.
While the UV-Vis spectrum of this compound itself provides information about its aromatic system, the technique is particularly valuable for analyzing derivatives where the conjugation is extended. For example, the formation of a Schiff base by reacting the amine group with an aldehyde can lead to a significant shift in the maximum absorption wavelength (λmax), which can be used for quantification. A study on a vanillin derivative showed a molar absorptivity of 5540 L mol⁻¹ cm⁻¹ at 372 nm and followed Beer's law in the concentration range of 5-25 μg/mL. researchgate.net
The UV-Vis spectrum of the related compound 4-hydroxy-3-methoxy-benzyl alcohol shows characteristic absorption bands that can be compared to those of this compound to understand the electronic transitions within the molecule. spectrabase.com
Method Validation and Performance Characteristics in Diverse Research Matrices
The validation of analytical methods is crucial to ensure their reliability, accuracy, and precision. For the analysis of this compound in various research matrices, methods must be validated for several key performance characteristics.
Method validation typically includes the assessment of:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. semanticscholar.org
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. mdpi.com
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. semanticscholar.org
Studies on related compounds have demonstrated successful validation of both GC-MS and HPLC methods, providing a framework for the validation of analytical procedures for this compound. mdpi.comsemanticscholar.orgnih.gov For example, a validated GC-MS method for vanillin reported recoveries ranging from 89% to 101% with intra-day and inter-day precision being less than 7.46%. mdpi.com An HPLC method for vanillyl butyl ether was validated for accuracy, precision, specificity, and linearity, proving its suitability for routine quality control. mdpi.com
Biochemical and Biological Research Paradigms Involving 4 Hydroxy 3 Methoxybenzylamine, Hcl
Role in Biosynthetic Pathways and Natural Product Metabolism
The significance of 4-hydroxy-3-methoxybenzylamine is most prominently observed in its role as a direct precursor to capsaicin (B1668287), the primary capsaicinoid responsible for the pungency of chili peppers. Its formation is a key step in a complex biosynthetic pathway that involves contributions from both the phenylpropanoid and the fatty acid synthesis pathways.
Enzymatic Transformations and the Role of Vanillin (B372448) Aminotransferase
The direct precursor to vanillylamine (B75263) is vanillin. The conversion of vanillin to vanillylamine is an enzymatic transamination reaction catalyzed by the enzyme vanillin aminotransferase (VAMT), previously referred to as putative aminotransferase (pAMT). nih.govnih.govnih.gov This enzymatic step is a unique and essential part of the capsaicinoid biosynthesis pathway in pungent Capsicum species. researchgate.net
Studies have confirmed that VAMT facilitates the transfer of an amino group to vanillin, thereby forming vanillylamine. nih.govnih.gov Research using recombinant VAMT from Capsicum chinense has shown that the enzyme can catalyze the reversible transamination between vanillin and vanillylamine. merckmillipore.com The forward reaction, forming vanillylamine, is favored when γ-aminobutyric acid (GABA) is utilized as the amino donor. merckmillipore.com The characterization of VAMT has been a significant step in elucidating the complete biosynthetic pathway of capsaicinoids.
Investigations into the Valine and Phenylpropanoid Pathways in Capsaicinoid Biosynthesis
The biosynthesis of capsaicinoids is a convergent pathway, relying on intermediates from two major metabolic routes: the phenylpropanoid pathway and the valine/leucine pathway. nih.govtargetmol.com The phenylpropanoid pathway is responsible for producing vanillylamine from the amino acid phenylalanine. medchemexpress.com Concurrently, the branched-chain fatty acid moiety of capsaicin is derived from the amino acid valine, and to a lesser extent, leucine. nih.govtargetmol.com
| Pathway | Precursor Amino Acid | Key Intermediate | Final Contribution to Capsaicin |
| Phenylpropanoid Pathway | Phenylalanine | Vanillylamine | Vanilloid head group |
| Valine/Leucine Pathway | Valine/Leucine | 8-methyl-6-nonenoic acid | Acyl side chain |
Molecular Interactions and Receptor Binding Studies (where applicable to research mechanisms)
While the primary research focus on 4-hydroxy-3-methoxybenzylamine, HCl has been its role in biosynthesis, some studies have begun to explore its own biological activities and molecular interactions.
Interactions with Specific Molecular Targets and Biochemical Pathways
Recent research has indicated that vanillylamine may have biological effects independent of its role as a capsaicin precursor. One study has shown that vanillylamine can alleviate myelosuppression, a condition of decreased bone marrow activity, and promote the proliferation of short-term hematopoietic stem cells (ST-HSCs). This effect is reportedly mediated through the activation of the JNK (c-Jun N-terminal kinase) pathway.
| Compound | Observed Effect | Implicated Pathway |
| Vanillylamine | Alleviation of myelosuppression, promotion of ST-HSC proliferation | JNK Pathway |
Studies on Immunomodulatory Properties, including Toll-like Receptor 2 Affinity
The immunomodulatory properties of vanillylamine are an emerging area of interest. While direct studies on the affinity of this compound for Toll-like Receptor 2 (TLR2) are not extensively documented in the reviewed literature, broader research into vanilloids (a class of compounds including vanillylamine) suggests potential interactions with the immune system. For instance, some vanilloids have been investigated for their ability to inhibit the homodimerization of the Toll-like Receptor 4 (TLR4)/Myeloid differentiation factor 2 (MD-2) complex, which is involved in inflammatory responses. However, specific data on the interaction of this compound with TLR2 remains to be elucidated.
Investigations into Antioxidant Mechanisms and Oxidative Stress Mitigation Research
4-Hydroxy-3-methoxybenzylamine, a derivative of vanillin, has been a subject of interest in studies concerning antioxidant activity and the mitigation of oxidative stress. researchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses. nih.gov This imbalance can lead to cellular damage and is implicated in a variety of pathological conditions. nih.gov
Research into compounds like 4-hydroxy-3-methoxybenzylamine is part of a broader effort to understand how both endogenous and exogenous substances can help manage oxidative stress. nih.gov Antioxidants can act through various mechanisms, including scavenging free radicals, chelating pro-oxidative metal ions, and inhibiting oxidative enzymes. nih.gov
Studies on related phenolic compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), have demonstrated protective effects against oxidative stress induced by external agents. nih.gov For instance, HMPA has been shown to reduce oxidative damage by inhibiting lipid peroxidation. nih.gov While direct research on the specific antioxidant mechanisms of 4-hydroxy-3-methoxybenzylamine hydrochloride is ongoing, its structural similarity to other well-known antioxidants suggests its potential in this area. The phenolic hydroxyl group and the methoxy (B1213986) group on the benzene (B151609) ring are key functional groups that often contribute to the antioxidant capacity of such molecules.
Application in Biochemical Assays for Enzyme Activity and Metabolic Pathway Elucidation
This compound, serves as a crucial intermediate in various biochemical and synthetic pathways, aiding in the study of enzyme activity and the elucidation of metabolic routes. targetmol.com One of its notable roles is as an intermediate in the biosynthesis of capsaicin, where it is produced from vanillin by the enzyme vanillin aminotransferase. targetmol.com This specific conversion allows researchers to assay the activity of vanillin aminotransferase by monitoring the formation of 4-hydroxy-3-methoxybenzylamine.
The use of specific substrates, whether natural or artificial, is a fundamental approach in measuring enzyme activity. nih.gov By providing a known starting material like vanillin, scientists can quantify the efficiency and kinetics of the corresponding enzyme. Furthermore, the synthesis of derivatives from 4-hydroxy-3-methoxybenzylamine allows for the exploration of structure-activity relationships and the development of enzyme inhibitors or probes. For example, derivatives of this compound have been synthesized to investigate their potential as inhibitors of enzymes like aldose reductase. mdpi.com
Metabolic Fates and Biotransformation Pathways in In Vitro Systems
The study of the metabolic fate and biotransformation of compounds like 4-hydroxy-3-methoxybenzylamine in in vitro systems, such as liver microsomes, is essential for understanding their biological activity and potential interactions. nih.gov Liver microsomes contain a variety of drug-metabolizing enzymes, primarily from the cytochrome P450 (CYP) superfamily, which are responsible for the oxidation, reduction, and hydrolysis of a wide range of substances.
While specific in vitro metabolic studies on 4-hydroxy-3-methoxybenzylamine hydrochloride are not extensively detailed in the provided results, the metabolism of structurally related phenolic compounds has been investigated. For instance, the biotransformation of other phenolic compounds often involves hydroxylation, demethylation, and conjugation reactions to increase their water solubility and facilitate excretion.
Research on the gut microbiota's role in metabolizing dietary phenolic compounds has also gained attention. nih.gov For example, 4-hydroxy-3-methoxycinnamic acid (ferulic acid) is metabolized by gut bacteria into 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA). nih.gov This biotransformation is significant as the resulting metabolites may possess different or enhanced biological activities compared to the parent compound. nih.govmdpi.com Given its structure, it is plausible that 4-hydroxy-3-methoxybenzylamine could undergo similar enzymatic modifications, such as deamination or conjugation, in in vitro metabolic systems.
The table below summarizes the key research applications of this compound.
| Research Area | Application of this compound | Key Findings/Significance |
| Antioxidant Mechanisms | Studied for its potential to mitigate oxidative stress. | Its phenolic and methoxy groups are characteristic of antioxidant compounds. |
| Enzyme Activity Assays | Serves as an intermediate in the biosynthesis of capsaicin from vanillin. | Allows for the measurement of vanillin aminotransferase activity. |
| Metabolic Pathway Elucidation | Used as a marker to trace biochemical pathways. | Helps in understanding the sequence and regulation of metabolic routes. |
| In Vitro Metabolism | Investigated in systems like liver microsomes to understand its biotransformation. | Provides insights into its metabolic fate and potential biological interactions. |
Theoretical and Computational Chemistry Studies of 4 Hydroxy 3 Methoxybenzylamine, Hcl and Its Analogues
Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-hydroxy-3-methoxybenzylamine, also known as vanillylamine (B75263). These calculations provide detailed information on molecular orbitals, charge distribution, and electrostatic potential, which are fundamental to understanding chemical behavior.
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For molecules structurally related to vanillylamine, DFT calculations at levels like B3LYP/6-311G(d,p) have been used to determine these parameters. researchgate.net The presence of both electron-donating groups (hydroxyl, -OH, and methoxy (B1213986), -OCH₃) and an electron-withdrawing/donating aminomethyl group (-CH₂NH₂) on the benzene (B151609) ring creates a complex electronic environment. The lone pairs on the oxygen and nitrogen atoms contribute significantly to the HOMO, making these sites nucleophilic.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For vanillylamine analogues, MEP maps show regions of negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms, identifying them as likely sites for electrophilic attack or hydrogen bonding. researchgate.net Conversely, regions of positive potential (blue) are found around the hydrogen atoms of the hydroxyl and amine groups, indicating their electrophilic character. researchgate.net These computational insights are crucial for predicting how the molecule will interact with other reagents, solvents, or biological receptors.
Table 1: Representative Calculated Electronic Properties for a Vanillylamine Analogue Note: This table presents typical values for a structurally similar aromatic amine calculated using DFT methods, as specific values for 4-hydroxy-3-methoxybenzylamine were not available in the reviewed literature. The principles are directly transferable.
| Computational Parameter | Representative Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | -0.9 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 4.9 eV | Correlates with chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |
Mechanistic Insights through Computational Modeling of Related Organic Reactions
Computational modeling is a powerful method for investigating the step-by-step mechanisms of organic reactions. For 4-hydroxy-3-methoxybenzylamine, a primary amine, a characteristic reaction is the formation of Schiff bases (imines) through condensation with aldehydes or ketones.
DFT studies on the reaction between aromatic amines and aldehydes have provided detailed mechanistic pathways. researchgate.net The reaction typically proceeds in two main stages:
Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a carbinolamine. Computational studies show that this step can be facilitated by a second molecule of the amine acting as a proton shuttle, although this pathway still has a high activation energy. researchgate.net
Computational models have revealed that in the absence of an acid catalyst, the activation energies for these steps can be very high. researchgate.net However, the presence of even trace amounts of a protonated amine (as would be the case for the HCl salt) can dramatically lower the activation barriers, providing a catalytically favorable pathway. researchgate.net The protonation of the carbonyl oxygen in the aldehyde or the hydroxyl group of the carbinolamine intermediate makes it a better leaving group (H₂O), significantly facilitating the dehydration step.
These mechanistic insights, derived from computational modeling of analogous systems, are directly applicable to understanding the reactivity of 4-hydroxy-3-methoxybenzylamine, HCl in synthetic chemistry, particularly in the formation of vanilloid-type Schiff bases which have various applications. nih.gov
Structure-Activity Relationship (SAR) Modeling and Predictive Studies for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with a specific activity, such as biological efficacy. nih.gov These models are invaluable for predicting the activity of newly designed molecules and for guiding the synthesis of more potent and selective analogues of a lead compound like 4-hydroxy-3-methoxybenzylamine.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.comresearchgate.net In these approaches, a series of aligned molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. A statistical model is then built to correlate variations in these fields with changes in observed activity. mdpi.com The results are often visualized as 3D contour maps, highlighting regions where modifications to the molecular structure would likely enhance or diminish activity.
For derivatives of aromatic amines, QSAR studies have shown that properties like the steric bulk, electronic nature (electron-donating or -withdrawing), and hydrogen-bonding capabilities of substituents are critical for activity. mdpi.comnih.gov For instance, a QSAR model might reveal that:
Steric Fields: Adding a bulky group in a specific region of the molecule could lead to a steric clash with a target receptor, decreasing activity.
Electrostatic Fields: Placing an electronegative group (a hydrogen bond acceptor) in another region could favorably interact with a receptor's hydrogen bond donor, increasing activity. mdpi.com
Hydrophobic Fields: Increasing the hydrophobicity of a particular substituent might enhance membrane permeability or hydrophobic interactions within a binding pocket.
By applying these computational SAR principles, researchers can rationally design novel derivatives of 4-hydroxy-3-methoxybenzylamine. For example, modifications could be made to the aminomethyl group, the phenyl ring substituents, or the hydroxyl and methoxy groups to optimize interactions with a specific biological target, thereby designing compounds with improved or novel properties.
Derivatives and Analogues of 4 Hydroxy 3 Methoxybenzylamine, Hcl: Synthesis and Structure Activity Relationship Sar Investigations
Design and Synthesis of Novel Derivatives and Analogues for Biochemical Probing
The molecular framework of 4-hydroxy-3-methoxybenzylamine, commonly known as vanillylamine (B75263), serves as a valuable starting point for the synthesis of new biochemical probes and potential therapeutic agents. Its structure, which forms a key part of the potent TRPV1 agonist capsaicin (B1668287), offers multiple sites for chemical modification. The design of novel derivatives typically focuses on systematically altering the phenolic hydroxyl, the methoxy (B1213986), and the primary amine groups to explore how these changes affect biological interactions.
Synthetic strategies often begin with vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a readily available precursor. researchgate.net One common pathway involves the protection of the reactive phenolic hydroxyl group, followed by reductive amination or the formation of an oxime and its subsequent reduction to yield the benzylamine (B48309) core. google.com The primary amine can then be modified through various reactions, such as N-acylation with different acid chlorides or N-alkylation, to create a diverse range of amides and secondary or tertiary amines. nih.gov For instance, reacting vanillylamine with fatty acids using coupling agents like DCC (dicyclohexylcarbodiimide) has been employed to synthesize N-acyl derivatives. nih.gov
Another approach involves modifying the aromatic ring itself. This can include aminoalkylation, where formaldehyde (B43269) and a suitable amine are reacted with vanillin to introduce an aminomethyl group onto the ring, creating a different class of derivatives. researchgate.net Furthermore, the phenolic hydroxyl group can be alkylated, as demonstrated in syntheses where it is reacted with reagents like 1-bromo-3-chloropropane. mdpi.com These modifications allow chemists to fine-tune the electronic properties, lipophilicity, and steric profile of the resulting molecules. Each new compound is rigorously characterized using methods like NMR, IR spectroscopy, and mass spectrometry to confirm its structure. researchgate.netnih.gov This systematic synthesis of derivatives is essential for building a collection of molecules needed for detailed biochemical and pharmacological investigation.
Structure-Activity Relationship Studies on Bioactive Properties of Derivatives (e.g., Enzyme Inhibition, Receptor Agonism)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical architecture of 4-hydroxy-3-methoxybenzylamine derivatives influences their biological effects. researchgate.net By synthesizing and testing a series of related compounds, researchers can identify the key molecular features—or pharmacophores—responsible for a specific activity, such as inhibiting an enzyme or activating a receptor. nih.govnih.gov
A significant area of SAR investigation for vanillylamine analogues has been in the field of enzyme inhibition. For example, derivatives have been developed as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation and other diseases. nih.gov In these studies, the vanillylamine moiety is often part of a larger chemical scaffold. SAR analyses revealed that the 4-hydroxyl and 3-methoxy groups on the benzylamine ring are crucial for potent inhibitory activity, likely participating in key binding interactions within the enzyme's active site. nih.gov Modifications to the amine group, such as its incorporation into a sulfonamide structure, have been shown to significantly enhance potency and selectivity. nih.gov
In the context of receptor agonism, the most well-known activity associated with the vanillylamine scaffold is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1), the "capsaicin receptor." SAR studies on capsaicin and its analogues have consistently shown that the vanillyl group is essential for agonist activity. The properties of the N-acyl chain are also critical; its length, branching, and degree of unsaturation can dramatically alter the potency of the compound as a TRPV1 agonist. Generally, a long, lipophilic acyl chain enhances agonist activity. The phenolic hydroxyl group is also a key feature, acting as a hydrogen bond donor in interactions with the receptor.
The table below summarizes general SAR findings for derivatives based on the vanillylamine scaffold.
Table 1: Generalized Structure-Activity Relationship (SAR) for Vanillylamine Derivatives
| Molecular Region | Modification Example | General Impact on Bioactivity | Target Example |
| Amine (N-position) | Acylation with long, lipophilic chains | Increases agonist potency | TRPV1 Receptor |
| Incorporation into sulfonamide | Can increase enzyme inhibitory potency | 12-Lipoxygenase nih.gov | |
| Aromatic Ring | Removal/alkylation of 4-hydroxyl group | Often significantly reduces activity | TRPV1, 12-LOX nih.gov |
| Alteration of 3-methoxy group | Can modulate potency and selectivity | Various Enzymes | |
| Aromatic Ring | Introduction of additional substituents | Can enhance or decrease activity based on position and electronics | Various Targets |
These SAR insights are invaluable for the rational design of new molecules with improved potency, selectivity, and desired pharmacological profiles. researchgate.netmdpi.com
Development of Compound Libraries for High-Throughput Screening in Chemical Biology
The development of compound libraries is a cornerstone of modern chemical biology and drug discovery, enabling the rapid testing of thousands of molecules against biological targets through high-throughput screening (HTS). nih.gov The 4-hydroxy-3-methoxybenzylamine scaffold provides an excellent foundation for creating focused or diversity-oriented libraries due to its synthetic tractability and proven biological relevance. enamine.net
The construction of a vanillylamine-based library often employs parallel or combinatorial synthesis, where a common core is systematically reacted with a wide array of building blocks. nih.gov For instance, starting with 4-hydroxy-3-methoxybenzylamine, a diverse library of amides can be generated by reacting it in parallel with a collection of different carboxylic acids. Similarly, a library of secondary amines can be created through reductive amination with a set of various aldehydes. This approach allows for the efficient creation of hundreds or thousands of unique, but structurally related, compounds. nih.gov
The design of these libraries is critical. They can be curated to explore specific chemical space (e.g., focused libraries targeting kinases) or to maximize structural diversity to increase the chances of finding hits for novel targets. stanford.eduupenn.edu Key physicochemical properties like molecular weight, lipophilicity (LogP), and hydrogen bonding characteristics are carefully considered during the design process to ensure the "drug-likeness" of the library members. stanford.edu
Once a library is synthesized, it can be screened against various biological assays, such as enzyme inhibition or receptor binding assays, to identify "hits"—compounds that show activity. nih.gov These hits serve as starting points for further medicinal chemistry optimization. nih.govsemanticscholar.org
Table 2: Illustrative Example of a Small, Focused Library Built on the Vanillylamine Scaffold
| Compound ID | Scaffold | R Group (at Amine) | Synthetic Reaction |
| VNL-001 | 4-Hydroxy-3-methoxybenzylamine | Acetyl | N-Acylation |
| VNL-002 | 4-Hydroxy-3-methoxybenzylamine | Benzoyl | N-Acylation |
| VNL-003 | 4-Hydroxy-3-methoxybenzylamine | Cyclohexylcarbonyl | N-Acylation |
| VNL-004 | 4-Hydroxy-3-methoxybenzylamine | 4-Chlorobenzoyl | N-Acylation |
| VNL-005 | 4-Hydroxy-3-methoxybenzylamine | Benzyl (B1604629) | Reductive Amination |
| VNL-006 | 4-Hydroxy-3-methoxybenzylamine | 4-Fluorobenzyl | Reductive Amination |
This systematic generation and screening of compound libraries is a powerful engine for discovering novel probes to interrogate biological processes and for identifying new starting points for drug development. nih.govnih.gov
Emerging Research Directions and Future Perspectives for 4 Hydroxy 3 Methoxybenzylamine, Hcl
Potential in Advanced Chemical Synthesis and Specialty Building Block Applications
4-Hydroxy-3-methoxybenzylamine, HCl serves as a versatile and valuable specialty building block in organic synthesis, prized for its unique combination of a reactive primary amine and a functionalized phenolic ring. researchgate.net This structure allows for its incorporation into a diverse array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Its utility is prominently highlighted in its role as a key intermediate for a variety of bioactive compounds. researchgate.netresearchgate.net For instance, it is a fundamental precursor in the synthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers. nih.gov The enzymatic condensation of vanillylamine (B75263) with various fatty acids is the final step in producing natural capsaicinoids. nih.gov Beyond this, medicinal chemists have utilized its scaffold to design and synthesize novel therapeutic agents. Research has shown its incorporation into benzenesulfonamide (B165840) derivatives to create potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in cancer, diabetes, and skin diseases. nih.gov The resulting compounds demonstrated nanomolar potency and favorable metabolic profiles. nih.gov Furthermore, the related compound 4-methoxybenzylamine, which shares the core benzylamine (B48309) structure, is a crucial intermediate in the synthesis of Avanafil, a fast-acting inhibitor used for treating erectile dysfunction. chemicalbook.com
A patented method for producing high-purity (over 99%) 4-hydroxy-3-methoxybenzylamine hydrochloride highlights its industrial relevance. The process involves the reduction of 4-hydroxy-3-methoxyphenyl oxime using a Pd/C catalyst under atmospheric pressure, resulting in high yields suitable for large-scale production. nih.govgoogle.com This ensures a reliable supply of the compound for its use as a foundational component in complex synthetic routes.
Table 1: Applications in Chemical Synthesis
| Application Area | Synthesized Product/Target | Significance of this compound |
|---|---|---|
| Pharmaceuticals | 12-Lipoxygenase (12-LOX) Inhibitors | Forms the core scaffold of potent and selective enzyme inhibitors for various diseases. nih.gov |
| Natural Products | Capsaicinoids (e.g., Capsaicin) | Acts as the essential amine precursor that condenses with fatty acids. nih.gov |
| Agrochemicals | Potential Pesticides | The capsaicinoid structure derived from it has applications as a repellent. nih.gov |
Opportunities in Green Chemistry and Sustainable Biocatalytic Transformations
The push towards environmentally benign chemical manufacturing has opened new avenues for the production and use of 4-hydroxy-3-methoxybenzylamine (vanillylamine). Research is increasingly focused on biocatalytic methods that replace harsh chemical reagents with enzymes or whole-cell systems, often utilizing renewable feedstocks.
A significant advancement is the synthesis of vanillylamine from lignin-derived substrates, such as ferulic acid and vanillic acid. acs.orgacs.org Lignin is the most abundant natural source of aromatic compounds, making its valorization a key goal of green chemistry. acs.org Researchers have engineered Escherichia coli to act as a whole-cell biocatalyst, expressing a cascade of enzymes to convert these precursors into vanillylamine with high efficiency (94-96% conversion rates). acs.orgacs.org This process represents a sustainable and eco-friendly route from a renewable resource. acs.org
The core transformation often involves the enzymatic conversion of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), the direct precursor, into vanillylamine. This step is catalyzed by aminotransferases (ATAs), which use an amine donor like L-alanine. polimi.it Continuous flow biocatalysis systems have been developed using immobilized transaminases, allowing for efficient production and in-line purification of the product. rsc.org Furthermore, lipases, such as Novozyme® 435, have been used to catalyze the subsequent amidation of biocatalytically-produced vanillylamine with fatty acids (derived from waste soapstock) to create capsaicinoid analogs, demonstrating a complete bio-based synthesis pathway. polimi.it
These biocatalytic strategies offer several advantages:
Mild Reaction Conditions: They operate at ambient temperature and pressure, reducing energy consumption. google.compolimi.it
High Selectivity: Enzymes catalyze specific reactions, minimizing byproduct formation. nih.gov
Renewable Feedstocks: They can utilize precursors derived from waste biomass like lignin. acs.orgacs.org
Reduced Waste: These processes avoid the use of toxic reagents and solvents. polimi.it
Table 2: Biocatalytic Synthesis of Vanillylamine
| Precursor | Biocatalyst System | Key Enzymes | Conversion/Yield |
|---|---|---|---|
| Ferulic Acid | Recombinant E. coli | Feruloyl-CoA synthetase, Enoyl-CoA hydratase/aldolase, ω-transaminase (CvTA), L-alanine dehydrogenase (AlaDH) | 96.1% |
| Vanillic Acid | Recombinant E. coli | Carboxylic acid reductase (CAR), ω-transaminase (CvTA), L-alanine dehydrogenase (AlaDH) | 94.5% |
| Vanillin | Immobilized Transaminase (imm-HEWT) | Transaminase | 50% (after 5 cycles) |
| Vanillin | Amine Transaminases (ATAs) | Aminotransferase (ATA), Lactate Dehydrogenase (LDH), Glucose Dehydrogenase (GDH) | 49% (isolated yield) |
Integration into Systems Biology and Comprehensive Pathway Elucidation Studies
4-Hydroxy-3-methoxybenzylamine is a key metabolite in the phenylpropanoid pathway, which is responsible for synthesizing a vast array of natural products in plants. Its position as the direct precursor to vanillylamine makes it a critical node for studying the biosynthesis of capsaicinoids in Capsicum species (chili peppers). researchgate.netuwaterloo.ca
The biosynthesis of capsaicin (B1668287) involves the convergence of two major pathways: the phenylpropanoid pathway, which produces vanillylamine, and the branched-chain fatty acid pathway. uwaterloo.ca The formation of vanillylamine from vanillin via an aminotransferase is a key regulatory step. researchgate.net By using labeled precursors and tracking their incorporation into downstream products, researchers can elucidate the flux and regulation of the entire metabolic network. For example, feeding cell cultures with precursors like phenylalanine, ferulic acid, or vanillylamine itself helps to identify bottlenecks and rate-limiting steps in capsaicinoid production. nih.gov
The study of this compound extends to understanding enzyme function and specificity. The enzyme capsaicin synthase (CS) specifically catalyzes the condensation of vanillylamine with a fatty acid chain, and its activity is a primary determinant of pungency levels in peppers. nih.govuwaterloo.ca Investigating the interactions of vanillylamine with CS and other enzymes like aminotransferases provides insight into protein function at a molecular level. This knowledge is not only crucial for understanding plant biology but can also be harnessed for biotechnological applications, such as engineering microbes or other plants to produce capsaicinoids for commercial use. uwaterloo.ca
Novel Applications as a Research Tool or Internal Standard in Emerging Analytical Techniques
In analytical chemistry, particularly in chromatography and mass spectrometry, internal standards are crucial for achieving accurate and reproducible quantification. nih.gov An ideal internal standard is a compound that is structurally and chemically similar to the analyte of interest but is not naturally present in the sample. nih.gov While there is no direct literature citing this compound as a commercial internal standard, its structural properties and those of its close relatives make it a strong candidate for such applications.
The precursor to vanillylamine, vanillin, is already used as an internal standard in gas chromatography (GC) for the quantification of other flavor and fragrance compounds, such as α-terpineol in essential oils. researchgate.net Similarly, ethyl vanillin, another closely related analog, is used as an internal standard for analyzing vanillin itself in food packaging. researchgate.net The principle relies on the similar behavior of the internal standard and the analyte during sample preparation (extraction, derivatization) and analysis, which corrects for variations and sample matrix effects. nih.govnih.gov
Given its polarity and functional groups (amine, hydroxyl, ether), 4-hydroxy-3-methoxybenzylamine would be particularly suitable as an internal standard for the analysis of:
Biogenic amines and neurotransmitters in biological fluids.
Phenolic compounds in plant extracts.
Pharmaceutical intermediates in reaction mixtures.
Its application would be most relevant in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), where it could help ensure the accuracy of quantitative results for structurally related analytes. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Vanillylamine HCl |
| Capsaicin |
| 4-Hydroxy-3-methoxyphenyl oxime |
| 4-Methoxybenzylamine |
| Avanafil |
| Ferulic acid |
| Vanillic acid |
| Vanillin |
| L-alanine |
| α-Terpineol |
| Ethyl vanillin |
Q & A
Q. What is the synthetic route for 4-Hydroxy-3-methoxybenzylamine HCl, and how is purity validated?
The compound is synthesized via catalytic hydrogenation of (E)-4-hydroxy-3-methoxybenzaldehyde oxime using Pd/C under 1 atm H₂ in ethanol with HCl (37%, 20 mL). The reaction proceeds at room temperature for 24 hours, yielding a white crystalline solid (74% yield, m.p. 219–222°C). Purity is confirmed through spectral data (e.g., NMR, IR) and comparison with literature values, as well as crystallization from ethyl acetate .
Q. How is 4-Hydroxy-3-methoxybenzylamine HCl utilized as an internal standard in HPLC for urinary metanephrine analysis?
In urine analysis, the compound serves as an internal standard (IS) to quantify metanephrines. After acidic hydrolysis of conjugated analytes, the IS is added to urine samples. Reverse-phase HPLC with electrochemical detection separates analytes, and quantification uses a calibration curve plotting the ratio of analyte-to-IS signal against concentration. This method corrects for matrix effects and extraction variability, achieving reliable quantification .
Q. What purity specifications are critical for 4-Hydroxy-3-methoxybenzylamine HCl in analytical applications?
High purity (>98%) is essential to avoid interference in sensitive methods like GC-MS or HPLC. Suppliers such as Chemos GmbH provide the compound at 99.3% purity, validated via chromatographic retention time consistency and absence of co-eluting peaks in blank matrices. Batch-specific certificates of analysis should be reviewed for trace metal or solvent residues, which may affect electrochemical detection .
Advanced Research Questions
Q. How does matrix composition (e.g., plasma vs. cell culture medium) influence the performance of 4-Hydroxy-3-methoxybenzylamine HCl as an IS in GC-MS?
In plasma and urine, the compound exhibits stable recovery (~85–95%) during liquid-liquid extraction (LLE) and chromatographic separation. However, in cell culture medium, LLE drastically reduces sensitivity due to matrix-induced ion suppression or co-eluting contaminants. For such matrices, phenylpropanolamine is recommended as an alternative IS due to its superior extraction efficiency and chromatographic behavior .
Q. What enzymatic interactions are observed between 4-Hydroxy-3-methoxybenzylamine HCl and vanillyl alcohol oxidase (VAO), and how might this impact biochemical assays?
VAO catalyzes the oxidative deamination of 4-Hydroxy-3-methoxybenzylamine, producing 4-hydroxy-3-methoxybenzaldehyde and ammonia. Researchers must account for this reactivity in assays involving VAO or similar oxidases, as unintended degradation of the compound could skew results. Kinetic parameters (e.g., Km, Vmax) should be determined under assay conditions to validate stability .
Q. How can conflicting recovery rates for 4-Hydroxy-3-methoxybenzylamine HCl in multi-matrix studies be resolved?
Discrepancies in recovery (e.g., 80% in plasma vs. <50% in cell culture medium) often arise from matrix-specific interferences. Method optimization steps include:
- Extraction solvent adjustment : Replace ethyl acetate with dichloromethane for polar matrices.
- Derivatization : Introduce a trimethylsilyl group to enhance volatility in GC-MS.
- IS substitution : Use a structurally analogous compound (e.g., deuterated IS) with similar physicochemical properties but distinct retention time .
Q. What strategies mitigate interference from acidic hydrolysis byproducts when using 4-Hydroxy-3-methoxybenzylamine HCl in urinary metabolite analysis?
Acidic hydrolysis (6 M HCl) generates artifacts that may co-elute with target analytes. Mitigation involves:
- Solid-phase extraction (SPE) : Use mixed-mode cation-exchange resins to isolate basic amines like 4-Hydroxy-3-methoxybenzylamine from acidic impurities.
- Gradient elution : Optimize HPLC gradients to resolve the IS from hydrolysis byproducts (e.g., vanillin derivatives).
- Post-column stabilization : Adjust pH to stabilize the IS and analytes during electrochemical detection .
Methodological Notes
- Synthesis validation : Always cross-check melting points and spectral data against literature (e.g., CAS 7149-10-2) to confirm compound identity .
- Analytical calibration : Use at least six-point calibration curves with IS-normalized peak areas to ensure linearity (R² > 0.995) across the expected concentration range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
